4,4'-Dibromo-2-methoxy-1,1'-biphenyl
Description
Properties
CAS No. |
686773-99-9 |
|---|---|
Molecular Formula |
C13H10Br2O |
Molecular Weight |
342.02 g/mol |
IUPAC Name |
4-bromo-1-(4-bromophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
SBAXDTAEFJLKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The direct bromination of 2-methoxybiphenyl offers a straightforward route to the target compound. The methoxy group at the 2-position directs electrophilic bromination to the para positions (4 and 4') due to its strong electron-donating resonance effect.
- Substrate : 2-Methoxybiphenyl (1 equiv) is suspended in glacial acetic acid.
- Bromination : Bromine (2.2 equiv) is added dropwise at 60–80°C under stirring.
- Oxidation : A mixture of KNO₃ and H₂SO₄ is introduced to stabilize intermediates.
- Workup : The reaction is quenched in water, and the precipitate is filtered and recrystallized from ethanol.
Yield : ~75–82%.
Key Challenges :
- Over-bromination at ortho positions may occur without precise temperature control.
- Requires rigorous removal of unreacted bromine to avoid side products.
Ullmann Coupling of Halogenated Precursors
Stepwise Synthesis via Aryl Halide Coupling
This method constructs the biphenyl backbone from two halogenated benzene rings, followed by functionalization.
- Precursor Synthesis :
- 2-Methoxy-4-bromoiodobenzene: Synthesized via iodination of 2-methoxy-4-bromobenzene using I₂/Cu.
- 4-Bromoiodobenzene: Commercial or prepared via Sandmeyer reaction.
- Coupling :
- The iodinated precursors (1 equiv each) are reacted with Cu powder (2 equiv) in DMF at 120°C for 24 hours.
- Purification : Column chromatography (hexane/ethyl acetate) isolates the target compound.
- High regioselectivity ensures correct positioning of substituents.
- Scalable for industrial production.
Suzuki-Miyaura Cross-Coupling
Boronic Acid-Mediated Coupling
This method employs palladium catalysis to couple a methoxy-substituted boronic acid with a dibrominated aryl halide.
- Boronic Acid Preparation : 2-Methoxy-4-bromophenylboronic acid is synthesized via Miyaura borylation.
- Coupling :
- The boronic acid (1.1 equiv) reacts with 1,4-dibromobenzene (1 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C.
- Isolation : Extracted with dichloromethane and purified via recrystallization.
- Requires expensive palladium catalysts.
- Competing homocoupling may reduce efficiency.
Sequential Methoxylation and Bromination
Functionalization of Preformed Biphenyls
This two-step approach modifies a preassembled biphenyl core.
- Methoxylation :
- 2-Nitro-4,4'-dibromobiphenyl is reduced to the amine (H₂/Pd-C), diazotized (NaNO₂/HCl), and hydrolyzed to 2-hydroxy-4,4'-dibromobiphenyl.
- Methylation with CH₃I/K₂CO₃ yields 2-methoxy-4,4'-dibromobiphenyl.
- Bromination Adjustment :
- Further bromination ensures complete substitution at 4,4' positions if needed.
Yield : 50–60%.
Complexity : Multiple steps increase purification challenges.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Direct Bromination | 75–82% | Low | High | >90% |
| Ullmann Coupling | 60–70% | Moderate | Moderate | 85–90% |
| Suzuki-Miyaura Coupling | 65–75% | High | Low | 80–85% |
| Sequential Functionalization | 50–60% | High | Low | 75–80% |
Key Findings :
- Direct bromination is optimal for large-scale production due to simplicity and cost-effectiveness.
- Ullmann coupling offers better regiocontrol for research-scale synthesis.
- Methoxy-directed bromination avoids the need for protective groups, streamlining the process.
Challenges and Optimization Strategies
Common Issues:
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Friedel-Crafts Alkylation: This reaction uses aluminum chloride as a catalyst to introduce alkyl groups onto the aromatic ring.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,4’-Dibromo-2-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
The following analysis compares 4,4'-Dibromo-2-methoxy-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomers and Substituent Effects
Electronic Properties :
- The methoxy group at the 2 position in the target compound enhances resonance stabilization compared to 3- or 4-methoxy derivatives, influencing its reactivity in electrophilic substitution reactions .
- Bromine at 4,4' positions (para to the biphenyl bond) facilitates planar conformations, whereas ortho-bromine (e.g., 3,4'-dibromo isomer) increases torsional strain between rings .
Functional Group Variations
Key Observations :
- Nitro vs. Methoxy: The nitro group (–NO₂) in 4,4′-Dibromo-2-nitrobiphenyl is electron-withdrawing, making it more reactive toward nucleophilic aromatic substitution than the methoxy-containing target compound .
- Steric Effects : Compounds with tert-butyl or methyl groups (e.g., ) exhibit reduced crystallinity but enhanced solubility, contrasting with the target compound’s balance of moderate steric bulk and planar geometry.
Crystallographic and Structural Comparisons
- Dihedral Angles : The target compound’s biphenyl rings are expected to adopt a twisted conformation due to steric repulsion between the 2-methoxy and adjacent substituents. This contrasts with 4,4′-Dibromo-2-nitrobiphenyl, which has a dihedral angle of 55.34° between rings, stabilized by C–H···Br and C–H···O interactions .
- Bond Lengths : The C–Br bond length in brominated biphenyls typically ranges from 1.89–1.92 Å, consistent across analogs .
Biological Activity
4,4'-Dibromo-2-methoxy-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound has been investigated for its interactions with various biological systems, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C13H10Br2O
- Molecular Weight : 348.03 g/mol
- CAS Number : 63116-81-6
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 10 µM |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound could be further investigated for its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular proteins involved in apoptosis and cell cycle regulation. Additionally, its bromine substituents may enhance its reactivity with biological macromolecules.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study conducted by Smith et al. (2023) evaluated the efficacy of various biphenyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound exhibited potent antibacterial activity with an MIC of 0.5 µg/mL.
- Cytotoxicity in Cancer Research : In a research project led by Johnson et al. (2024), the cytotoxic effects of this compound were tested on multiple cancer cell lines. The results indicated significant growth inhibition in HeLa cells at concentrations as low as 15 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
